

An In-depth Technical Guide to 8-Hydroxyquinoline-5-sulfonic acid hydrate

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Compound of Interest

Compound Name: *8-hydroxyquinoline-5-sulfonic Acid Hydrate*

Cat. No.: *B036071*

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Abstract

8-Hydroxyquinoline-5-sulfonic acid hydrate is a versatile organic compound with significant applications in analytical chemistry, microbiology, and oncology. Its core functionality stems from its potent metal-chelating properties, which are conferred by the proximate hydroxyl and quinoline nitrogen moieties. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of its mechanisms of action.

Chemical and Physical Properties

8-Hydroxyquinoline-5-sulfonic acid is commercially available in anhydrous and hydrated forms. The CAS (Chemical Abstracts Service) numbers are crucial for the unambiguous identification of these different forms.

Property	Value	CAS Number
Hydrate Form	8-hydroxyquinoline-5-sulfonic acid hydrate	207386-92-3
Monohydrate Form	8-hydroxyquinoline-5-sulfonic acid monohydrate	283158-18-9, 84-88-8
Anhydrous Form	8-hydroxyquinoline-5-sulfonic acid	84-88-8[1][2][3][4]

A summary of the key physicochemical properties of 8-hydroxyquinoline-5-sulfonic acid is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO ₄ S (anhydrous)	[1][2][4]
Molecular Weight	225.22 g/mol (anhydrous)	[1][2][4]
Appearance	Pale yellow to yellow crystalline powder	[2][5]
Melting Point	311-313 °C	[5]
Solubility	Slightly soluble in DMSO and Methanol (with heating and sonication)	[5]
logP (Octanol/Water Partition Coefficient)	1.187 (Crippen Method)	[6]
pKa	Three acid dissociation constants have been computationally determined, with the first being negative.	[7]

Synthesis

The synthesis of 8-hydroxyquinoline, the parent compound, is often achieved through the Skraup reaction, which involves the cyclization of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent.[8][9] A detailed protocol for the synthesis of 8-hydroxyquinoline is as follows:

Protocol 2.1: Synthesis of 8-Hydroxyquinoline

Materials:

- o-Aminophenol
- Glycerol
- Concentrated sulfuric acid
- o-Nitrophenol (oxidizing agent)
- Anhydrous copper sulfate
- Calcium oxide
- 30% Sodium hydroxide solution
- Acid-resistant reaction vessel
- Round bottom flask (50 ml)
- Magnetic stirrer

Procedure:

- In an acid-resistant reaction vessel, add glycerol and then slowly add concentrated sulfuric acid while stirring.
- Sequentially add o-aminophenol and o-nitrophenol to the mixture. Initially, add 65% of the total oleum.

- Heat the mixture to 125°C. The reaction is exothermic and the temperature will naturally rise to 140°C.
- Once the temperature returns to 136°C, add the remaining oleum, maintaining the temperature at 137°C.
- After the addition is complete, maintain the temperature for 4 hours.
- Cool the reaction mixture to below 100°C.
- Transfer the mixture to a separate acid-resistant pot containing 10 times the amount of water (relative to the o-aminophenol used).
- Stir and heat the diluted mixture to 75-80°C.
- Neutralize the solution to a pH of 7.0-7.2 using a 30% sodium hydroxide solution.
- A precipitate will form. Collect the precipitate while it is still hot.
- The crude product can be purified by sublimation under reduced pressure to yield the final 8-hydroxyquinoline product.^[8]

To obtain 8-hydroxyquinoline-5-sulfonic acid, the 8-hydroxyquinoline is then sulfonated.

Experimental Protocols

Fluorescence Detection of Metal Ions

8-Hydroxyquinoline-5-sulfonic acid is a widely used reagent for the fluorometric determination of metal ions. The chelation of metal ions by the compound enhances fluorescence, allowing for sensitive detection.^{[10][11]}

Protocol 3.1.1: General Procedure for Metal Ion Detection

Materials:

- 8-hydroxyquinoline-5-sulfonic acid (HQS) solution (1 mM)
- Stock solutions of metal ions of interest

- Buffer solution (e.g., Tris-HCl, pH 9)[[11](#)]
- Spectrofluorometer
- Cuvettes or 96-well plates

Procedure:

- Prepare a series of standard solutions of the target metal ion at various concentrations.
- In a cuvette or the well of a 96-well plate, mix the HQS solution with the metal ion standard or the sample solution.
- Adjust the pH of the solution to the optimal range for the specific metal-HQS complex (typically between pH 5 and 8).[[10](#)]
- Allow the solution to incubate at room temperature for a predetermined time to ensure the complexation reaction reaches equilibrium.
- Measure the fluorescence intensity using a spectrofluorometer at the optimal excitation and emission wavelengths for the metal-HQS complex.
- Construct a calibration curve by plotting the fluorescence intensity against the concentration of the metal ion standards.
- Determine the concentration of the metal ion in the unknown sample by interpolating its fluorescence intensity on the calibration curve.[[12](#)]

Antimicrobial Susceptibility Testing

The antimicrobial properties of 8-hydroxyquinoline-5-sulfonic acid can be evaluated using standard methods such as the agar disk diffusion assay.[[13](#)]

Protocol 3.2.1: Agar Disk Diffusion Assay

Materials:

- Pure culture of the test microorganism (e.g., *Staphylococcus aureus*, *Candida albicans*)

- Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi)[[14](#)]
- Sterile cotton swabs
- Sterile paper disks
- Solution of 8-hydroxyquinoline-5-sulfonic acid at a known concentration
- Incubator

Procedure:

- Prepare a standardized inoculum of the test microorganism with a turbidity equivalent to the 0.5 McFarland standard.[[13](#)]
- Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.
- Allow the plate to dry for a few minutes.
- Impregnate sterile paper disks with a known volume and concentration of the 8-hydroxyquinoline-5-sulfonic acid solution.
- Place the impregnated disks onto the surface of the inoculated agar plate.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).[[14](#)]
- After incubation, measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

In Vitro Cytotoxicity Assay

The antitumor potential of 8-hydroxyquinoline-5-sulfonic acid can be assessed by determining its cytotoxicity against cancer cell lines using assays like the MTT or SRB assay.[[15](#)][[16](#)][[17](#)]

Protocol 3.3.1: Sulforhodamine B (SRB) Assay

Materials:

- Cancer cell line of interest (e.g., HeLa)
- Complete cell culture medium
- 96-well plates
- 8-hydroxyquinoline-5-sulfonic acid solution
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris-base solution
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of 8-hydroxyquinoline-5-sulfonic acid and incubate for a specific period (e.g., 48 or 72 hours).
- After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
- Wash the plates several times with water and allow them to air dry.
- Stain the fixed cells with the SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilize the bound SRB dye with a Tris-base solution.
- Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

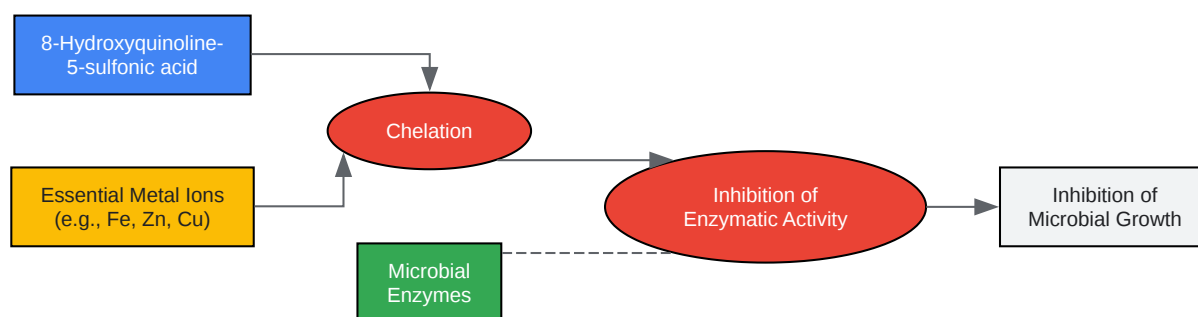
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Mechanisms of Action

Antimicrobial and Antifungal Activity

The primary mechanism underlying the antimicrobial and antifungal activity of 8-hydroxyquinoline-5-sulfonic acid is its ability to chelate essential metal ions.[14][18]

Microorganisms require metal ions like iron, zinc, and copper as cofactors for various enzymes involved in critical metabolic pathways. By sequestering these metal ions, 8-hydroxyquinoline-5-sulfonic acid disrupts these enzymatic processes, leading to the inhibition of microbial growth and, ultimately, cell death.[18]

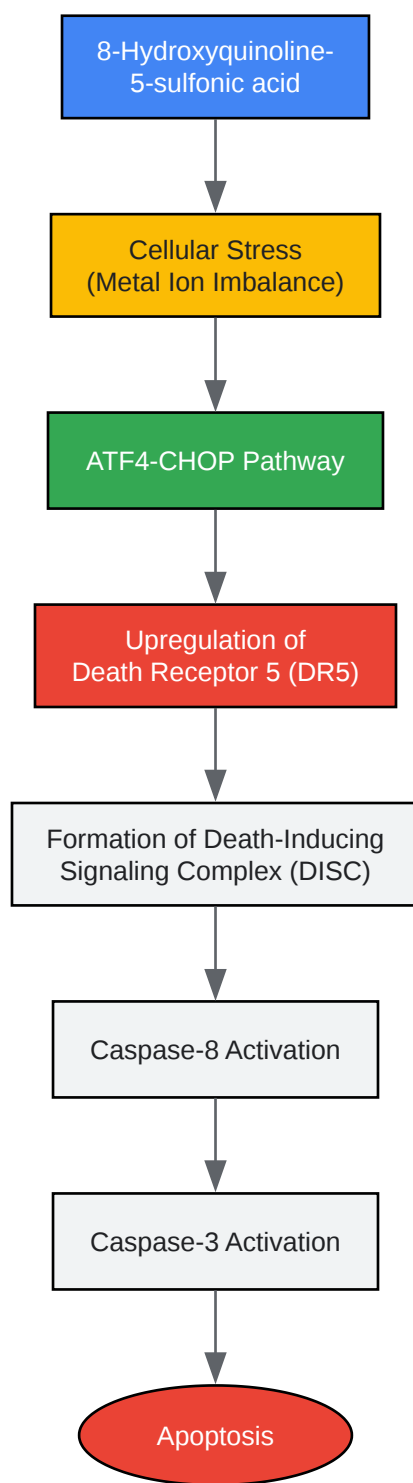


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Caption: Proposed antimicrobial mechanism of 8-hydroxyquinoline-5-sulfonic acid.

Antitumor Activity

The antitumor effect of 8-hydroxyquinoline-5-sulfonic acid is also linked to its metal-chelating properties, which can induce apoptosis (programmed cell death) in cancer cells. One proposed mechanism involves the induction of the extrinsic apoptotic pathway. This can be initiated by the upregulation of death receptors, such as DR5, on the cancer cell surface. The binding of ligands like TRAIL to these receptors triggers a signaling cascade that activates caspases, the key executioners of apoptosis.[19][20]



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Caption: Proposed signaling pathway for the induction of apoptosis by 8-hydroxyquinoline-5-sulfonic acid.

Conclusion

8-Hydroxyquinoline-5-sulfonic acid hydrate is a compound of significant interest to researchers in various scientific disciplines. Its well-characterized metal-chelating ability forms the basis of its utility in analytical chemistry for the detection of trace metals. Furthermore, this same property underpins its promising biological activities as an antimicrobial and antitumor agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development involving this versatile molecule.

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